molecular formula C17H20N2O2 B2981505 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide CAS No. 306732-52-5

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2981505
CAS No.: 306732-52-5
M. Wt: 284.359
InChI Key: JPOBGEUNAVPOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide is an organic compound with a complex structure that includes both benzylamino and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrogen chloride and sodium hydroxide, which help in the formation and purification of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxyphenylacetic acid: A precursor in the synthesis of 2-(benzylamino)-N-(4-ethoxyphenyl)acetamide.

    Benzylamine: Another precursor used in the synthesis.

    2-(benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific combination of benzylamino and ethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzylamino)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-21-16-10-8-15(9-11-16)19-17(20)13-18-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOBGEUNAVPOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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